N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine
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Description
Quinoline derivatives are of great importance to chemists and biologists as they are found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities . Changes in their structure have offered a high degree of diversity which is useful for the development of new therapeutic agents having improved potency .
Synthesis Analysis
A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Molecular Structure Analysis
The dihedral angle between the planes of the quinoline and phenylenediamine rings in the synthesized compound is 178.9(3) .Chemical Reactions Analysis
The synthesis of these compounds typically involves the condensation of the N1, N1 -diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, the LUMO- HOMO energy gap is found to be 3.3080 eV .Mechanism of Action
Future Directions
The development of novel agents that offer effective treatment against pathogens is an urgent need . Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, and anti-HIV and antitubercular agents . Therefore, the future directions could involve further exploration of the therapeutic potential of such compounds.
Properties
IUPAC Name |
4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGODGPBWJMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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